D-Campholic acid
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Overview
Description
. It is a white crystalline substance derived from the oxidation of camphor. This compound is known for its optical activity and is used in various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Campholic acid can be synthesized through the oxidation of camphor using nitric acid. The reaction involves the conversion of camphor to camphoric acid, which is then further processed to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced by oxidizing camphor with nitric acid under controlled conditions. The process involves maintaining specific temperatures and reaction times to ensure the complete conversion of camphor to this compound .
Chemical Reactions Analysis
Types of Reactions: D-Campholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent to convert camphor to this compound.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as imides and esters .
Scientific Research Applications
D-Campholic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives have shown potential antiviral and neuroleptic activities.
Mechanism of Action
The mechanism of action of D-Campholic acid involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical processes. For example, this compound derivatives have been shown to exhibit antiviral activity by inhibiting viral replication .
Comparison with Similar Compounds
Uniqueness: D-Campholic acid is unique due to its specific chiral configuration, which imparts distinct optical and chemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in applications requiring high stereochemical precision .
Properties
CAS No. |
464-88-0 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1,2,2,3-tetramethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
JDFOIACPOPEQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C(=O)O |
Origin of Product |
United States |
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